molecular formula C11H16N2O B1478387 (1-(2-Aminoethyl)indolin-5-yl)methanol CAS No. 2091244-59-4

(1-(2-Aminoethyl)indolin-5-yl)methanol

Cat. No.: B1478387
CAS No.: 2091244-59-4
M. Wt: 192.26 g/mol
InChI Key: FMTADKRWJQVOCD-UHFFFAOYSA-N
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Description

(1-(2-Aminoethyl)indolin-5-yl)methanol is a chemical compound with a molecular weight of 192.26 g/mol. It is a clear, pale liquid known for its unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .

Preparation Methods

The synthetic routes and reaction conditions for (1-(2-Aminoethyl)indolin-5-yl)methanol are not widely documented in public sources. it is typically prepared through organic synthesis methods involving the reaction of indole derivatives with aminoethyl groups under controlled conditions. Industrial production methods would likely involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

(1-(2-Aminoethyl)indolin-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-(2-Aminoethyl)indolin-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various indole derivatives.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

(1-(2-Aminoethyl)indolin-5-yl)methanol can be compared with other indole derivatives, such as:

    (1-(2-Aminoethyl)indole): Similar structure but lacks the methanol group.

    (1-(2-Aminoethyl)indolin-3-yl)methanol: Similar structure but with a different position of the methanol group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and selectivity properties.

Properties

IUPAC Name

[1-(2-aminoethyl)-2,3-dihydroindol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-4-6-13-5-3-10-7-9(8-14)1-2-11(10)13/h1-2,7,14H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTADKRWJQVOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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